Potassium 3-phenylpropyltrifluoroborate
Overview
Description
Potassium 3-phenylpropyltrifluoroborate is a chemical compound with the molecular formula C9H11BF3K . It is a type of organoboron reagent .
Synthesis Analysis
Potassium trifluoroborates, including Potassium 3-phenylpropyltrifluoroborate, are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters. They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . They can be prepared via conjugate addition of bis(pinacolato)diboron to unsaturated carbonyl compounds or by alkylation of commercially available methyl ketones (via lithium enolates) with iodomethylpinacol boronate .
Molecular Structure Analysis
The molecular structure of Potassium 3-phenylpropyltrifluoroborate consists of 9 carbon atoms, 11 hydrogen atoms, 1 boron atom, 3 fluorine atoms, and 1 potassium atom .
Chemical Reactions Analysis
Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions . They are often used in Suzuki–Miyaura-type reactions . The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .
Physical And Chemical Properties Analysis
Potassium 3-phenylpropyltrifluoroborate has a molecular weight of 226.09 g/mol . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 3 rotatable bonds .
Scientific Research Applications
Cross-Coupling Reactions
Potassium 3-phenylpropyltrifluoroborate is integral in cross-coupling reactions. It's used in Suzuki-Miyaura cross-coupling, a pivotal technique in modern organic synthesis. This process typically involves the palladium-catalyzed coupling of potassium aryl- and heteroaryltrifluoroborates with aryl halides, achieving good to excellent yields (Molander et al., 2003). Another example is the use of potassium alkyltrifluoroborates in Suzuki-Miyaura cross-coupling with aryl halides and triflates, proving effective for a variety of functional groups (Molander et al., 2002).
Lewis Acid Promoted Reactions
The compound is also utilized in Lewis acid promoted Mannich type reactions, where potassium phenylethynyltrifluoroborate and potassium styryltrifluoroborates react with α,α-dichlorinated aldimines. This leads to the formation of functionalized propargylamines and allylamines (S. Stas et al., 2007).
Hydrolysis Studies
Understanding the hydrolysis of potassium organotrifluoroborate reagents to corresponding boronic acids is critical for applications in Suzuki-Miyaura coupling. The 'slow release' strategy in such couplings relies on an appropriate balance between the hydrolysis rate of the reagent and the rate of catalytic turnover, minimizing side reactions like oxidative homocoupling and protodeboronation (Lennox & Lloyd‐Jones, 2012).
Safety And Hazards
Potassium 3-phenylpropyltrifluoroborate should be handled with care. It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of skin contact, wash with plenty of soap and water . If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing .
Future Directions
properties
IUPAC Name |
potassium;trifluoro(3-phenylpropyl)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BF3.K/c11-10(12,13)8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8H2;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBLRDCATLYQCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCCC1=CC=CC=C1)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BF3K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718664 | |
Record name | Potassium trifluoro(3-phenylpropyl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 3-phenylpropyltrifluoroborate | |
CAS RN |
329976-75-2 | |
Record name | Borate(1-), trifluoro(3-phenylpropyl)-, potassium (1:1), (T-4)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=329976-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Potassium trifluoro(3-phenylpropyl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium 3-phenylpropyltrifluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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